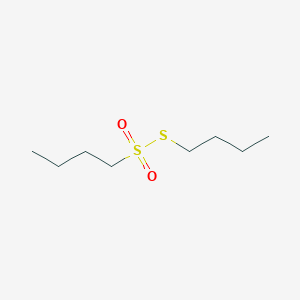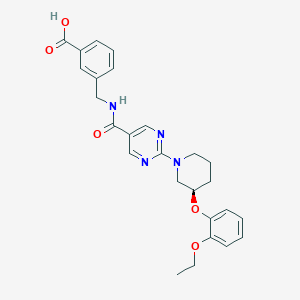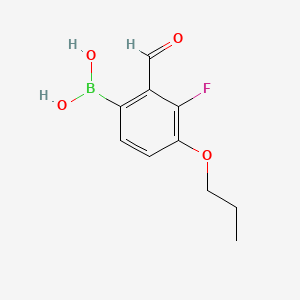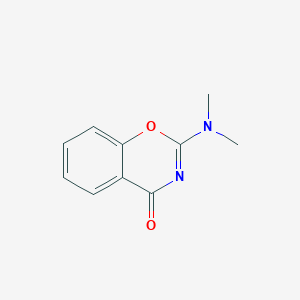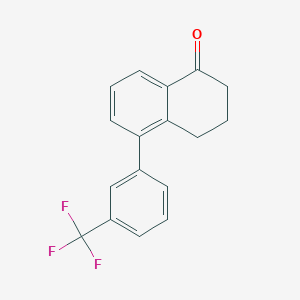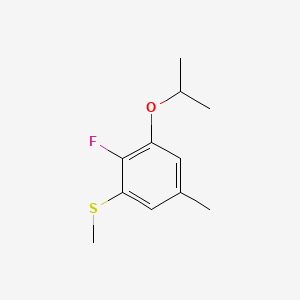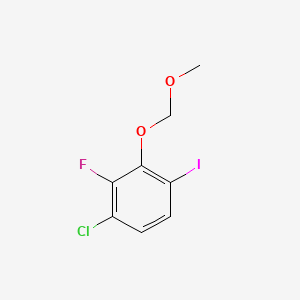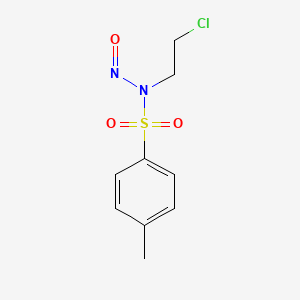
N-(2-Chloroethyl)-N-nitroso-p-toluenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloroethyl)-N-nitroso-p-toluenesulfonamide is a chemical compound known for its significant applications in various fields, particularly in medicinal chemistry. This compound is part of the nitrosourea family, which is known for its potent alkylating properties. These properties make it a valuable agent in cancer treatment, especially for brain tumors and leukemia .
Métodos De Preparación
The synthesis of N-(2-Chloroethyl)-N-nitroso-p-toluenesulfonamide typically involves the reaction of p-toluenesulfonamide with 2-chloroethylamine under nitrosation conditions. The reaction is usually carried out in an acidic medium to facilitate the nitrosation process. Industrial production methods often employ phase-transfer catalysis to enhance the reaction efficiency and yield .
Análisis De Reacciones Químicas
N-(2-Chloroethyl)-N-nitroso-p-toluenesulfonamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions typically yield amines and other reduced nitrogen compounds.
Substitution: It can undergo nucleophilic substitution reactions, particularly with nucleophiles like thiols and amines. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols
Aplicaciones Científicas De Investigación
N-(2-Chloroethyl)-N-nitroso-p-toluenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and nitrosoureas.
Biology: This compound is used in studies related to DNA alkylation and repair mechanisms.
Mecanismo De Acción
The mechanism of action of N-(2-Chloroethyl)-N-nitroso-p-toluenesulfonamide involves the alkylation of DNA. The compound generates reactive intermediates that form covalent bonds with DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately causing cell death. The molecular targets include guanine bases in DNA, and the pathways involved are primarily related to DNA damage response and repair .
Comparación Con Compuestos Similares
N-(2-Chloroethyl)-N-nitroso-p-toluenesulfonamide is compared with other nitrosoureas such as carmustine (BCNU), lomustine, and nimustine. While all these compounds share similar alkylating properties, this compound is unique due to its specific structural features that enhance its reactivity and selectivity towards certain cancer cells . Similar compounds include:
- Carmustine (BCNU)
- Lomustine
- Nimustine
- N-(2-Chloroethyl)-N-cyclohexyl-N-nitrosourea
Propiedades
Número CAS |
834-65-1 |
|---|---|
Fórmula molecular |
C9H11ClN2O3S |
Peso molecular |
262.71 g/mol |
Nombre IUPAC |
N-(2-chloroethyl)-4-methyl-N-nitrosobenzenesulfonamide |
InChI |
InChI=1S/C9H11ClN2O3S/c1-8-2-4-9(5-3-8)16(14,15)12(11-13)7-6-10/h2-5H,6-7H2,1H3 |
Clave InChI |
MXKIEKHOTITTDH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(CCCl)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


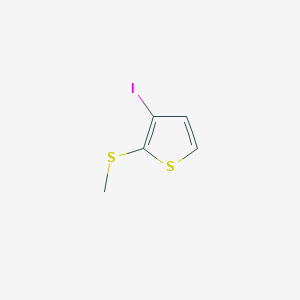
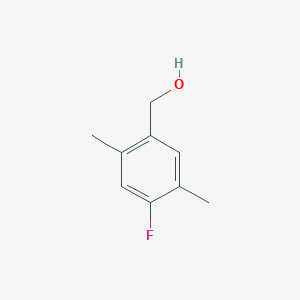
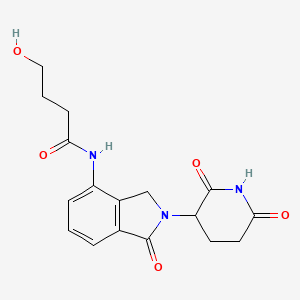
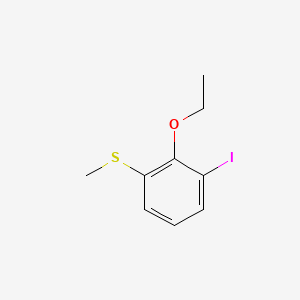
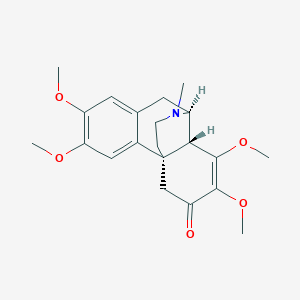
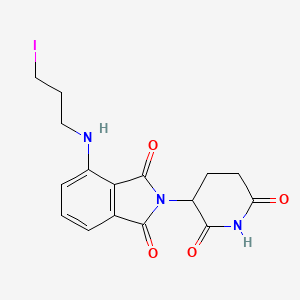
![[4-[[1-Amino-1-oxo-6-(prop-2-enoxycarbonylamino)hexan-2-yl]-[3-phenyl-2-[2-(prop-2-enoxycarbonylamino)propanoylamino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B14760055.png)
